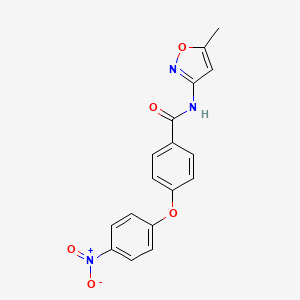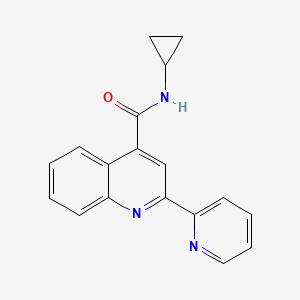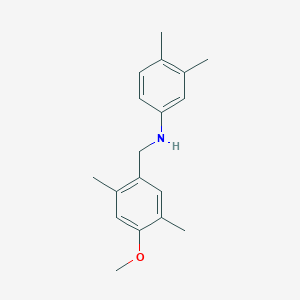
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as CDMQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用機序
The mechanism of action of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the inhibition of various enzymes and proteins within the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against dopaminergic neuron loss in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its unique chemical structure and properties. It has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is relatively easy to synthesize and purify, making it readily available for use in research.
However, there are also some limitations to using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments. One limitation is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have off-target effects on other enzymes and proteins within the body, which may complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the use of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have potential applications in the development of new fluorescent probes for the detection of metal ions and in the removal of heavy metals from contaminated water. Further research is needed to fully explore the potential of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in these and other areas of research.
Conclusion
In conclusion, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a promising chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biological processes. While there are some limitations to using 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments, its potential applications in the treatment of various diseases, as well as in the development of new fluorescent probes and chelating agents, make it an exciting area of research for the future.
合成法
The synthesis of 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol involves the reaction of 2,8-dimethyl-4-hydroxyquinoline with pyrrolidine and chloroacetyl chloride. This reaction produces 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a white crystalline powder with a melting point of 233-235°C. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 6-chloro-2,8-dimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water.
特性
IUPAC Name |
6-chloro-2,8-dimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-7-12(17)8-13-15(10)18-11(2)14(16(13)20)9-19-5-3-4-6-19/h7-8H,3-6,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHREYPVJLXPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C(C2=O)CN3CCCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5668446.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5668451.png)

![ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5668466.png)

![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)
![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)


![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)